REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9](Cl)(Cl)=[S:10].C(N(CC)CC)C>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[N:4]=[C:9]=[S:10]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
1.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate and water
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layer was then concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |